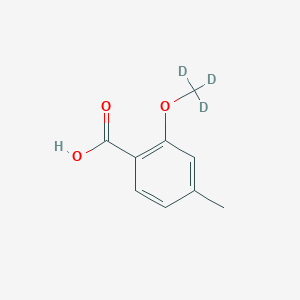

4-Methyl-2-methoxy-(d3)-benzoic acid

説明

BenchChem offers high-quality 4-Methyl-2-methoxy-(d3)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-methoxy-(d3)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-methyl-2-(trideuteriomethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)/i2D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWDWUPMHVDZGL-BMSJAHLVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Properties and Analytical Applications of Deuterated 4-Methyl-2-Methoxybenzoic Acid: A Technical Guide for Drug Development

Abstract: The strategic incorporation of deuterium into small-molecule active pharmaceutical ingredients (APIs) and analytical standards has revolutionized pharmacokinetics and mass spectrometry. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic, and highly practical guide to 4-methyl-2-(methoxy-d3)benzoic acid . By replacing the methoxy hydrogen atoms with deuterium, researchers can exploit the primary kinetic isotope effect (KIE) to mitigate cytochrome P450-mediated O-demethylation or utilize the compound as an isotopically pure internal standard (IS) for LC-MS/MS workflows.

Structural and Physicochemical Properties

To effectively utilize deuterated 4-methyl-2-methoxybenzoic acid in drug design or bioanalysis, one must first understand how isotopic substitution impacts its physicochemical baseline. Deuteration does not significantly alter the electronic surface or the three-dimensional conformation of the molecule; however, the increased mass of the deuterium atom (due to the added neutron) slightly lowers the zero-point energy of the C-D bond compared to the C-H bond[1].

The table below summarizes the quantitative physical properties, comparing the unlabeled prototype[2] with its -d3 deuterated analog.

Table 1: Comparative Physicochemical Data

| Property | 4-Methyl-2-methoxybenzoic acid (Unlabeled) | 4-Methyl-2-(methoxy-d3)benzoic acid |

| Molecular Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |

| Molecular Weight | 166.17 g/mol | 169.19 g/mol |

| Monoisotopic Mass | 166.0630 Da | 169.0818 Da |

| pKa (Carboxylic Acid) | ~4.0 (Experimental) | ~4.0 (Isotope effect negligible on pKa) |

| LogP (XLogP3) | 2.8 | 2.8 |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | 46.5 Ų |

| H-Bond Donors / Acceptors | 1 / 3 | 1 / 3 |

| ESI-MS Signature [M-H]⁻ | m/z 165 | m/z 168 |

Data synthesized from established chemical descriptor databases and isotopic mass calculations.

Mechanistic Insights: The Kinetic Isotope Effect (KIE)

The primary causality behind synthesizing 4-methyl-2-(methoxy-d3)benzoic acid lies in its metabolic pathway. In human liver microsomes (HLMs), compounds containing methoxy-aromatic rings are highly susceptible to O-demethylation catalyzed by Cytochrome P450 (CYP) enzymes (predominantly CYP2C9 and CYP2D6).

The mechanism involves the CYP450 iron-oxo species abstracting a hydrogen atom from the methoxy group. Because the C-D bond has a lower ground-state zero-point energy than a C-H bond, it requires a higher activation energy to achieve the transition state necessary for cleavage. This phenomenon, known as the Primary Kinetic Isotope Effect (KIE) , effectively acts as a metabolic roadblock[3]. By deuterating the methoxy group (-OCD₃), the rate of O-demethylation (which yields the rapidly cleared 2-hydroxy-4-methylbenzoic acid) is significantly attenuated, thereby prolonging the compound's half-life.

Fig 1: CYP450-mediated O-demethylation pathway demonstrating the Kinetic Isotope Effect (KIE).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in quality control (QC) checkpoint to confirm causality and prevent downstream analytical failure.

Workflow A: Synthesis and Isotopic Validation of 4-Methyl-2-(methoxy-d3)benzoic acid

Objective: Synthesize the -d3 analog with >99% isotopic purity, ensuring no proton exchange occurs during the reaction.

Step-by-Step Methodology:

-

Dual Alkylation (Esterification/Etherification):

-

Action: Dissolve 2-hydroxy-4-methylbenzoic acid (starting material) in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of Potassium Carbonate (K₂CO₃) and 2.5 equivalents of Iodomethane-d3 (CD₃I). Stir at 40°C for 12 hours.

-

Causality: The base deprotonates both the phenol and the carboxylic acid. CD₃I alkylates both sites, yielding the intermediate methyl-d3 2-(methoxy-d3)-4-methylbenzoate. This aggressive dual-alkylation ensures complete conversion of the sterically hindered phenol.

-

-

Selective Saponification:

-

Action: Isolate the intermediate, then dissolve in a 3:1 mixture of Methanol/Water. Add 2.0 equivalents of Sodium Hydroxide (NaOH) and reflux for 4 hours.

-

Causality: The ester linkage is highly susceptible to base-catalyzed hydrolysis, reverting to the carboxylate. The ether linkage (-OCD₃) is completely stable under these conditions, ensuring the deuterium label remains intact.

-

-

Acidification and Precipitation:

-

Action: Cool the reaction and acidify to pH 2 using 1M HCl. Filter the resulting white precipitate.

-

-

Self-Validating QC (NMR & HRMS):

-

Action: Analyze via ¹H-NMR (DMSO-d6) and High-Resolution Mass Spectrometry (HRMS).

-

Validation Check: The ¹H-NMR must show a complete absence of the -OCH₃ singlet at ~3.8-3.9 ppm. The aromatic doublets (6.9 ppm, 7.9 ppm) and the aryl-methyl singlet (2.6 ppm) must remain[4]. HRMS must confirm an exact mass of 169.0818 Da.

-

Workflow B: LC-MS/MS Bioanalytical Method for ADME Profiling

Objective: Utilize the deuterated compound to track metabolic stability or serve as a robust internal standard.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

Action: To 50 µL of human plasma or microsomal incubation matrix, add 150 µL of ice-cold Acetonitrile containing 4-methyl-2-(methoxy-d3)benzoic acid (10 ng/mL) as the Internal Standard (IS).

-

Causality: Acetonitrile instantly denatures proteins, quenching any enzymatic activity and precipitating the matrix. The -OCD₃ group is non-exchangeable in aqueous/organic mixtures, guaranteeing the IS mass remains stable.

-

-

Chromatographic Separation:

-

Action: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

-

-

Mass Spectrometry (Negative ESI-MRM):

-

Action: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

-

Causality: Carboxylic acids ionize most efficiently via deprotonation to form [M-H]⁻.

-

MRM Transitions:

-

Unlabeled Target: m/z 165 → 121 (Collision-Induced Dissociation results in the neutral loss of CO₂, 44 Da).

-

Deuterated IS: m/z 168 → 124 (Loss of CO₂, 44 Da).

-

-

-

Self-Validating QC (Crosstalk Evaluation):

-

Validation Check: Inject a blank sample spiked only with the deuterated IS. Monitor the unlabeled channel (m/z 165 → 121). A signal of <0.1% confirms no isotopic crosstalk or in-source fragmentation interference, validating the assay's trustworthiness.

-

Conclusion

Deuterated 4-methyl-2-methoxybenzoic acid exemplifies the precision of modern medicinal chemistry. By strategically substituting hydrogen for deuterium at the metabolically vulnerable methoxy site, researchers can effectively silence CYP450-mediated O-demethylation. Furthermore, its distinct +3 Da mass shift and identical chromatographic behavior make it an unimpeachable internal standard for rigorous LC-MS/MS quantification.

References

-

National Center for Biotechnology Information (PubChem). "2-Methoxy-4-methylbenzoic acid: Chemical and Physical Properties." PubChem Compound Database, CID 597164. URL:[Link]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery, 22(7), 562-584, 2023. URL:[Link]

-

Guengerich, F. P. "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Tuberculosis (Edinb), 107S: S31–S35, 2017. URL:[Link]

Sources

Structural Elucidation and NMR Spectral Dynamics of 4-Methyl-2-methoxy-(d3)-benzoic acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary: The Role of Deuteration in Drug Development

In contemporary medicinal chemistry, the strategic incorporation of deuterium—specifically via trideuteromethoxy (–OCD₃) groups—is a highly effective method for modulating pharmacokinetic profiles. Because the carbon-deuterium (C–D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C–H) bond, it is significantly more resistant to cytochrome P450-mediated oxidative cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , is routinely leveraged to prevent rapid O-demethylation, thereby extending a drug's metabolic half-life.

4-Methyl-2-methoxy-(d3)-benzoic acid serves as a critical synthetic building block and internal mass spectrometry standard in these workflows. However, substituting protons with deuterium fundamentally alters the nuclear spin dynamics of the molecule. As an application scientist, one must recognize that standard Nuclear Magnetic Resonance (NMR) protocols will fail to accurately capture deuterated carbons due to altered relaxation pathways and spin-spin couplings. This guide provides a self-validating framework for the structural elucidation of this compound.

Mechanistic Principles: The "Lost" Carbon Phenomenon

When acquiring the ¹³C NMR spectrum of 4-Methyl-2-methoxy-(d3)-benzoic acid, analysts frequently encounter the "lost carbon" phenomenon, where the –OCD₃ signal vanishes into the baseline. This occurs due to three intersecting physical principles[1]([Link]):

-

Multiplicity Dilution: Deuterium has a nuclear spin quantum number of I=1 . The multiplicity of a carbon coupled to n equivalent nuclei is defined by the equation 2nI+1 . For a –CD₃ group ( n=3 ), the signal splits into a septet ( 2(3)(1)+1=7 ) with a relative intensity ratio of 1:3:6:7:6:3:1. The total signal intensity is fractured across seven peaks, drastically reducing the signal-to-noise (S/N) ratio of the central peak.

-

Loss of Dipolar Relaxation ( T1 ): The primary relaxation mechanism for ¹³C nuclei is dipole-dipole interaction with directly attached protons. Because the gyromagnetic ratio of deuterium is roughly 6.5 times lower than that of hydrogen, this relaxation pathway is severely bottlenecked. Consequently, the longitudinal relaxation time ( T1 ) for the –OCD₃ carbon increases by an order of magnitude. Standard rapid-pulsing NMR sequences will saturate the spin system, obliterating the signal.

-

Absence of Nuclear Overhauser Effect (NOE): Proton broadband decoupling typically provides up to a 2.98-fold signal enhancement for protonated carbons via the NOE. Deuterated carbons receive negligible NOE enhancement, further compounding the S/N deficit.

Quantitative Spectral Data

The following tables summarize the expected NMR spectral data for 4-Methyl-2-methoxy-(d3)-benzoic acid, synthesizing structural predictions with established isotopic shift mechanics[2]([Link]).

Table 1: ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Diagnostic Check: The complete absence of a singlet at ~3.85 ppm validates >99% isotopic purity.

| Position | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment |

| 1-COOH | 12.50 | Broad Singlet (br s) | 1H | - | Carboxylic acid proton (exchangeable) |

| 6-ArH | 7.61 | Doublet (d) | 1H | ~7.9 | Aromatic proton (ortho to COOH) |

| 3-ArH | 6.95 | Broad Singlet (br s) | 1H | ~1.5 | Aromatic proton (between OCD₃ and CH₃) |

| 5-ArH | 6.82 | Doublet of doublets (dd) | 1H | 7.9, 1.5 | Aromatic proton (ortho to CH₃) |

| 4-CH₃ | 2.35 | Singlet (s) | 3H | - | Aromatic methyl group |

| 2-OCD₃ | - | - | 0H | - | Missing due to deuteration |

Table 2: ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Diagnostic Check: The –OCD₃ carbon exhibits an intrinsic upfield isotope shift of ~0.2 ppm compared to its protonated analog (~55.0 ppm)[3]([Link]).

| Position | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment |

| C=O | 167.5 | Singlet (s) | - | Carboxyl carbon |

| C-2 | 158.2 | Singlet (s) | - | Aromatic carbon (attached to OCD₃) |

| C-4 | 144.8 | Singlet (s) | - | Aromatic carbon (attached to CH₃) |

| C-6 | 132.1 | Singlet (s) | - | Aromatic CH |

| C-5 | 122.4 | Singlet (s) | - | Aromatic CH |

| C-1 | 119.8 | Singlet (s) | - | Aromatic carbon (attached to COOH) |

| C-3 | 112.5 | Singlet (s) | - | Aromatic CH |

| 2-OCD₃ | 54.8 | Septet (sep) | ~21.5 ( 1JCD ) | Trideuteromethoxy carbon |

| 4-CH₃ | 21.6 | Singlet (s) | - | Methyl carbon |

Table 3: ²H NMR Data (Solvent: CHCl₃, 61.4 MHz)

Diagnostic Check: Confirms the spatial location of the deuterium atoms.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.85 | Broad Singlet (br s) | 3D | Trideuteromethoxy deuterium atoms |

Self-Validating Experimental Protocol

To overcome the physical limitations of deuterated carbon acquisition, the following protocol utilizes a paramagnetic relaxation agent and inverse-gated decoupling. This system is self-validating: Step 1 (¹H NMR) acts as a gating mechanism; if protonated methoxy signals are detected, the workflow halts, preventing the waste of instrument time on a compromised sample.

Step-by-Step Methodology:

-

Sample Preparation & Gating (¹H NMR):

-

Dissolve 50 mg of 4-Methyl-2-methoxy-(d3)-benzoic acid in 0.6 mL of DMSO-d₆.

-

Acquire a standard ¹H NMR spectrum (16 scans).

-

Validation Gate: Integrate the region at 3.85 ppm. If the area is >0.01 relative to the methyl group (2.35 ppm), isotopic purity is insufficient. If clear, proceed to Step 2.

-

-

Paramagnetic Doping:

-

Add 0.05 M of Chromium(III) acetylacetonate ( Cr(acac)3 ) to the NMR tube.

-

Causality: The unpaired electrons of the paramagnetic chromium drastically shorten the T1 relaxation time of the –OCD₃ carbon via electron-nuclear dipole interactions, allowing for faster pulse repetition without signal saturation.

-

-

Instrument Setup (¹³C NMR):

-

Tune the probe to the ¹³C frequency and lock onto the DMSO-d₆ deuterium signal.

-

Select an Inverse-Gated Decoupling pulse sequence (e.g., zgig on Bruker systems).

-

Causality: This sequence turns the proton decoupler ON during acquisition (to collapse long-range C–H couplings) and OFF during the relaxation delay. This prevents the buildup of negative NOE, which can further suppress the deuterated carbon signal[1]([Link]).

-

-

Acquisition Parameters:

-

Set the Relaxation Delay ( D1 ) to 5 seconds (enabled by the Cr(acac)3 dopant; without it, D1 must be >60 seconds).

-

Set the Number of Scans (NS) to 2048 to overcome multiplicity dilution.

-

-

Processing:

-

Apply an exponential window function with a Line Broadening (LB) of 1.5 - 2.0 Hz prior to Fourier Transformation. This artificially widens the peaks but significantly enhances the S/N ratio, making the outer edges of the 1:3:6:7:6:3:1 septet visible.

-

Visual Workflow

The following diagram maps the logical relationship and gating mechanisms of the self-validating NMR elucidation workflow.

Caption: Workflow for the NMR structural elucidation of deuterated methoxy compounds.

References

-

PubChem. "2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164". National Center for Biotechnology Information. Available at:[Link]

-

Doura, T., et al. "Design of a 13C magnetic resonance probe using a deuterated methoxy group as a long-lived hyperpolarization unit". Angewandte Chemie International Edition. Available at:[Link]

-

University of Ottawa NMR Facility. "Finding 'Lost' Deuterated 13C Signals". NMR Facility Blog. Available at:[Link]

-

Agrawal, P. K. "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds". ResearchGate. Available at:[Link]

Sources

Introduction: Strategic Deuteration in Probing Metabolic Fate

An In-Depth Technical Guide to the Metabolic Pathways of 4-Methyl-2-methoxy-(d3)-benzoic acid

In modern drug discovery, a comprehensive understanding of a compound's metabolic fate is paramount for optimizing its pharmacokinetic profile and ensuring safety. This guide delves into the metabolic pathways of 4-Methyl-2-methoxy-(d3)-benzoic acid, a strategically deuterated molecule designed to explore and modulate biotransformation. The parent compound, 4-Methyl-2-methoxybenzoic acid, is a substituted aromatic acid with multiple potential sites for metabolism. The introduction of a deuterium (d3) label on the methoxy group is not merely for isotopic tracing; it is a deliberate chemical modification intended to leverage the kinetic isotope effect (KIE).

This document provides a predictive and investigative framework for elucidating the metabolism of this compound. We will explore the foundational principles of deuteration, predict the primary and secondary metabolic routes of the non-deuterated parent molecule, and hypothesize how isotopic substitution will alter this metabolic landscape—a phenomenon known as metabolic switching. Finally, we will outline robust experimental protocols and bioanalytical strategies required to validate these predictions, providing a self-validating system for inquiry.

The Scientific Rationale: The Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a powerful tool in medicinal chemistry.[1] This substitution, while seemingly minor, can have a profound impact on the molecule's metabolic stability.[2] The core principle is the Kinetic Isotope Effect (KIE) , which arises from the fundamental difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[3] Consequently, enzymatic reactions that involve the cleavage of this bond in the rate-determining step proceed more slowly.[3] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often catalyze reactions involving C-H bond abstraction.[4][5] By placing deuterium at a known site of metabolic attack—a "soft spot"—we can significantly retard the rate of metabolism at that position.[1] This can lead to several desirable outcomes:

-

Increased Metabolic Stability: A slower rate of metabolism extends the drug's half-life and exposure.[6]

-

Improved Pharmacokinetic Profile: Slower clearance can lead to more consistent plasma concentrations, potentially reducing peak-to-trough fluctuations and improving tolerability.[7]

-

Modulation of Metabolic Pathways: Blocking a primary metabolic route can force the metabolism down alternative, secondary pathways, a concept known as "metabolic switching".[1] This allows researchers to study alternative pathways and potentially avoid the formation of toxic metabolites.[2]

In 4-Methyl-2-methoxy-(d3)-benzoic acid, the deuterium atoms are placed on the methoxy group, directly implicating the O-demethylation pathway as the target for metabolic modulation.

Predicted Metabolic Pathways of 4-Methyl-2-methoxybenzoic Acid (Non-Deuterated Parent)

Before examining the deuterated analogue, we must first predict the metabolic fate of the parent compound, 4-Methyl-2-methoxybenzoic acid. Based on its structure and data from similar aromatic acids, several Phase I metabolic pathways are plausible, primarily catalyzed by CYP450 enzymes.[8][9]

Primary Pathway: O-Demethylation

For many methoxylated aromatic compounds, O-demethylation is a major metabolic route.[10][11] This reaction is catalyzed by CYP enzymes (such as CYP1A2, which is known to metabolize aromatic amines and similar structures) and involves the oxidative removal of the methyl group to form a phenol and formaldehyde.[11][12] For 4-Methyl-2-methoxybenzoic acid, this would yield 2-Hydroxy-4-methylbenzoic acid. Given the prevalence of this pathway for related molecules, it is predicted to be the primary route of metabolism.[10]

Caption: Predicted primary metabolic pathway of the parent compound.

Secondary Pathways

While O-demethylation is likely dominant, other metabolic transformations are possible and may become significant if the primary pathway is inhibited.

-

Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the aromatic ring at positions not occupied by substituents (positions 3, 5, or 6).[4] This would result in the formation of various phenolic metabolites.

-

Benzylic Hydroxylation: The 4-methyl group is a potential site for oxidation.[13] This reaction, also mediated by CYPs, would first form a hydroxymethyl derivative (4-(Hydroxymethyl)-2-methoxybenzoic acid). This alcohol could be further oxidized by cytosolic dehydrogenases to an aldehyde and subsequently to a carboxylic acid, yielding 2-methoxy-terephthalic acid.

-

Phase II Conjugation: The carboxylic acid moiety of the parent compound, as well as any phenolic metabolites generated, are susceptible to Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.[14][15]

Caption: Visualization of metabolic switching due to the Kinetic Isotope Effect (KIE).

Experimental Design for Metabolite Profiling

To validate these hypotheses, a rigorous experimental approach is required. The following protocols describe standard in vitro methods for assessing metabolic stability and identifying metabolites.

In Vitro Metabolism using Human Liver Sub-cellular Fractions

Objective: To determine the metabolic stability (half-life, intrinsic clearance) and identify the primary Phase I and Phase II metabolites of both the deuterated and non-deuterated compounds.

Systems:

-

Human Liver Microsomes (HLM): Vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes. Ideal for studying Phase I metabolism. [13]* Cryopreserved Human Hepatocytes: Intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors. Considered the "gold standard" for in vitro metabolism studies. [16] Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Reagent Preparation:

-

Prepare a 1 M stock solution of NADPH in water.

-

Prepare 10 mM stock solutions of the test compounds (non-deuterated and d3-deuterated) in DMSO.

-

Thaw pooled Human Liver Microsomes (final concentration 0.5-1.0 mg/mL) on ice.

-

-

Incubation:

-

Pre-warm a suspension of HLM in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound to a final concentration of 1 µM.

-

Immediately following, add NADPH to a final concentration of 1 mM to start the metabolic reaction. A control incubation without NADPH should be run in parallel.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins. [16]

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression. [16] Note: A similar protocol would be followed for hepatocytes, though incubation times may be longer (e.g., up to 4 hours) to allow for the formation of Phase II metabolites.

-

Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites in complex biological matrices. Instrumentation: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) coupled to a UHPLC system provides the necessary sensitivity and mass accuracy. Chromatography Protocol (General Starting Method)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [17]* Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV detection can be used, but mass spectrometry is required for identification. [18] Mass Spectrometry for Metabolite Identification

The process involves a systematic search for expected and unexpected biotransformations.

-

Predict Mass Shifts: The first step is to predict the exact mass of potential metabolites.

-

O-Demethylation: Loss of CH2 (14.01565 Da). For the d3-analogue, this would be a loss of CD2H (16.02818 Da), resulting in a different mass shift.

-

Hydroxylation: Addition of O (15.99491 Da).

-

Carboxylation: Addition of O and loss of H2 (29.97418 Da).

-

Glucuronidation: Addition of C6H8O6 (176.03209 Da).

-

-

Data Acquisition:

-

Full Scan MS: Acquire high-resolution mass data to detect ions corresponding to the predicted metabolite masses. Mass accuracy of <5 ppm is crucial. * Data-Dependent MS/MS: Automatically trigger fragmentation (MS/MS) scans on detected ions that meet certain criteria (e.g., intensity threshold, mass defect filter).

-

-

Data Analysis and Structural Elucidation:

-

Mass Defect Filtering: This technique helps distinguish drug-related material from endogenous matrix components by looking for specific mass defect shifts between the parent and its metabolites. * Fragmentation Analysis: The MS/MS spectrum provides a structural fingerprint. For example, a key fragmentation of the parent compound would be the loss of the hydroxyl radical (•OH) from the carboxylic acid group. [19]The presence of this characteristic fragment in the MS/MS spectrum of a potential metabolite helps confirm its identity.

-

Data Summary and Expected Outcomes

Following the execution of the described protocols, the data should be summarized to compare the metabolic profiles of the non-deuterated and deuterated compounds directly.

| Parameter | 4-Methyl-2-methoxybenzoic acid | 4-Methyl-2-methoxy-(d3)-benzoic acid | Predicted Rationale |

| In Vitro t1/2 (HLM) | ~ 20 min (Hypothetical) | > 60 min (Hypothetical) | KIE slows overall metabolism. |

| Intrinsic Clearance (CLint) | High | Low to Moderate | Slower turnover by CYP enzymes. |

| Relative Abundance: O-Demethylation | ++++ (Major Metabolite) | + (Minor Metabolite) | KIE directly inhibits this pathway. |

| Relative Abundance: Aromatic Hydroxylation | + (Minor Metabolite) | +++ (Major Metabolite) | Metabolic switching redirects flux. |

| Relative Abundance: Benzylic Hydroxylation | + (Minor Metabolite) | ++ (Significant Metabolite) | Metabolic switching redirects flux. |

This quantitative comparison would provide strong evidence for the hypothesized metabolic switching. The identification of specific aromatic and benzylic hydroxylation products via MS/MS analysis would fully elucidate the alternative metabolic pathways that become prominent upon deuteration of the methoxy group.

Conclusion

The metabolic fate of 4-Methyl-2-methoxy-(d3)-benzoic acid is predicted to be substantially different from its non-deuterated counterpart. The strategic incorporation of deuterium on the methoxy group is hypothesized to retard the primary O-demethylation pathway, leading to a significant metabolic switch towards secondary pathways, including aromatic and benzylic hydroxylation. This guide outlines the theoretical basis for this prediction, rooted in the kinetic isotope effect, and provides a robust, self-validating experimental and bioanalytical framework to confirm these pathways. The successful application of these methods will not only elucidate the biotransformation of this specific molecule but also serve as a powerful demonstration of how strategic deuteration can be used to modulate drug metabolism for therapeutic benefit.

References

-

Wikipedia contributors. (2024). Deuterated drug. Wikipedia, The Free Encyclopedia. [Link]

-

Deuterated Drugs: The Clinical and Commercial Analysis. (n.d.). From Bench to Blockbuster. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(6), 473–483. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Management and Research, 14, 2845–2863. [Link]

-

Wang, Y., et al. (2018). A Promiscuous Cytochrome P450 Hydroxylates Aliphatic and Aromatic C-H Bonds of Aromatic 2,5-Diketopiperazines. ACS Catalysis, 8(11), 10576-10584. [Link]

-

Zhou, S. F., et al. (2013). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Molecules, 18(12), 14470-14495. [Link]

-

Kumar, S., & Shaik, S. (2017). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Comprehensive Inorganic Chemistry II (pp. 227-250). Elsevier. [Link]

-

Carmo, H., et al. (2005). Mass spectra of the metabolites identified in the present study. Drug Metabolism and Disposition, 33(4), 551-557. [Link]

-

Bell, S. G., et al. (2020). The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Biocatalyst. ChemCatChem, 12(1), 227-236. [Link]

-

Yan, C., et al. (2020). Time course of 4-methoxybenzoic acid conversion into 4-hydroxybenzoic acid. ACS Catalysis, 10(17), 10064-10073. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7234. [Link]

-

Wikipedia contributors. (2024). Cytochrome P450 (individual enzymes). Wikipedia, The Free Encyclopedia. [Link]

-

Target Analysis. (n.d.). Benzoic acid derivatives. [Link]

-

Shahidi, F., & Peng, H. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3693. [Link]

-

Dutta, M. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 11(06), 1311-1319. [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-methylbenzoic acid. PubChem Compound Database. [Link]

-

Ainfo, Inc. (2023). 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. [Link]

-

Shrivastava, V. S., & Nigam, V. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Archives of Applied Science Research, 3(2), 245-252. [Link]

-

Mardal, M., et al. (2020). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology, 94(11), 3821-3837. [Link]

-

Krotulski, A. J., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(2), 115. [Link]

-

Kumar, A., & Singh, S. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 5(2), 1-13. [Link]

-

Miyajima, A., et al. (2020). In vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, in rat liver microsomes. Journal of Toxicological Sciences, 45(12), 779-787. [Link]

-

PubChemLite. (n.d.). 4-methoxy-2-methylbenzoic acid (C9H10O3). [Link]

-

Daellenbach, K. R., et al. (2017). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Atmospheric Chemistry and Physics, 17(18), 11277-11291. [Link]

-

Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(Suppl), 12-29. [Link]

-

Giebułtowicz, J., et al. (2018). Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(11), 2841. [Link]

-

Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Drug Metabolism and Disposition, 33(4), 551-557. [Link]

-

Optibrium. (2020). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.Net. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-methylbenzoic acid. PubChem Compound Database. [Link]

-

Al-Rasheed, N. M., et al. (2018). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Lipids in Health and Disease, 17(1), 18. [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Promiscuous Cytochrome P450 Hydroxylates Aliphatic and Aromatic C-H Bonds of Aromatic 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. isotope.com [isotope.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytochrome P450 (individual enzymes) - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. if-pan.krakow.pl [if-pan.krakow.pl]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide on 4-Methyl-2-methoxy-(d3)-benzoic Acid Derivatives: Synthesis, Metabolic Stability, and Analytical Applications

Executive Summary

In modern drug discovery and bioanalytical chemistry, the strategic incorporation of stable isotopes is a transformative technique. 4-Methyl-2-methoxybenzoic acid is a highly versatile chemical building block utilized in the synthesis of diverse active pharmaceutical ingredients (APIs), including orexin receptor modulators and RIPK2 inhibitors. However, its deuterated counterpart, 4-methyl-2-methoxy-(d3)-benzoic acid (where the methoxy group is replaced by an -OCD₃ group), serves a specialized, dual-purpose role: it acts as a highly stable metabolic probe exploiting the kinetic isotope effect (KIE) and functions as a gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS bioanalysis.

This whitepaper provides an in-depth mechanistic analysis of these derivatives, detailing their physicochemical properties, pharmacological utility, and self-validating experimental workflows for both synthesis and quantification.

Chemical Identity and Pharmacological Utility

Structural Significance in Drug Design

The 2-methoxy-4-methylphenyl moiety is a privileged substructure in medicinal chemistry. The precise steric bulk of the para-methyl group combined with the electron-donating and hydrogen-bond-accepting nature of the ortho-methoxy group allows for highly specific receptor binding.

Recent literature highlights its use as a core intermediate in several therapeutic areas:

-

Orexin Receptor Modulators: Utilized in the synthesis of disubstituted octahydropyrrolo[3,4-c]pyrroles, which are potent modulators for the treatment of insomnia and sleep disorders[1].

-

RIPK2 Inhibitors: Integrated into benzamide derivatives targeting autoimmune and inflammatory diseases[2].

-

Cannabinoid Analogs: Employed as a substrate in engineered promiscuous prenyltransferases to biosynthesize novel, bioactive cannabinoid analogs with potent anti-neuroinflammatory properties[3].

-

Chromen-4-one Derivatives: Used in domino Friedel–Crafts acylation/annulation reactions to generate complex heterocyclic scaffolds[4].

Physicochemical Profiling

Understanding the baseline properties of the non-deuterated versus the deuterated derivative is critical for chromatographic method development. The addition of three deuterium atoms increases the monoisotopic mass by ~3.0188 Da, a shift that is vital for mass spectrometric resolution.

Table 1: Comparative Physicochemical Properties

| Property | 4-Methyl-2-methoxybenzoic acid | 4-Methyl-2-methoxy-(d3)-benzoic acid |

| Chemical Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |

| Molecular Weight | 166.17 g/mol | 169.19 g/mol |

| Monoisotopic Mass | 166.0630 Da | 169.0818 Da |

| Predicted LogP | 2.8 | 2.8 |

| pKa (Carboxylic Acid) | ~4.0 | ~4.0 |

| Primary Application | API Building Block / Synthon | Stable Isotope Internal Standard (SIL-IS) |

(Data aggregated and computed from [5])

The Mechanistic Rationale for Deuteration

Overcoming Metabolic Liability via the Kinetic Isotope Effect (KIE)

In hepatic metabolism, cytochrome P450 (CYP) enzymes frequently target electron-rich methoxy groups for oxidative O-demethylation, converting the drug into a more polar, easily excretable phenol.

The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond, making it significantly harder to break. By replacing the -OCH₃ group with -OCD₃, the rate-limiting step of CYP-mediated C-H bond cleavage is severely retarded. This phenomenon, known as the Kinetic Isotope Effect (KIE) , prolongs the pharmacokinetic half-life of the derivative without altering its spatial geometry or receptor binding affinity.

Diagram 1: The mechanism of CYP450 O-demethylation and its inhibition via the Kinetic Isotope Effect.

Analytical Superiority in LC-MS/MS

When quantifying a drug in complex biological matrices (e.g., plasma, urine), matrix effects can cause severe ion suppression or enhancement. A Stable Isotope-Labeled Internal Standard (SIL-IS) perfectly mimics the analyte's extraction recovery and chromatographic retention time. The +3 Da mass shift of the d3-derivative ensures that the internal standard's signal is completely resolved from the natural isotopic envelope (M+1, M+2) of the endogenous analyte, preventing cross-talk in the Multiple Reaction Monitoring (MRM) channels.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of 4-Methyl-2-methoxy-(d3)-benzoic acid

This protocol utilizes 4-methylsalicylic acid and iodomethane-d3 (CD₃I)[6]. The causality behind the two-step process is critical: direct alkylation will esterify the carboxylic acid alongside the phenol, necessitating a subsequent selective saponification step.

Step-by-Step Methodology:

-

Deprotonation: Dissolve 1.0 equivalent of 4-methylsalicylic acid in anhydrous N,N-dimethylformamide (DMF). Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Rationale: K₂CO₃ is a mild base that deprotonates both the phenolic -OH and the carboxylic -OH, creating a highly nucleophilic intermediate.

-

Isotopic Alkylation: Dropwise add 2.2 equivalents of iodomethane-d3 (CD₃I) at 0°C, then warm to room temperature and stir for 12 hours. Rationale: This forms the intermediate methyl-d3 2-(methoxy-d3)-4-methylbenzoate.

-

Validation Checkpoint 1 (TLC): Confirm complete consumption of the starting material via Thin Layer Chromatography (Hexane:EtOAc 4:1).

-

Selective Saponification: Add a 2M aqueous solution of sodium hydroxide (NaOH) to the reaction mixture and heat to 60°C for 4 hours. Rationale: Hydroxide selectively attacks the carbonyl carbon, hydrolyzing the ester back to the carboxylate while leaving the robust ether (-OCD₃) linkage intact.

-

Acidification & Precipitation: Cool the mixture and acidify to pH 2 using 1M HCl. The target compound, 4-methyl-2-methoxy-(d3)-benzoic acid, will precipitate as a white solid.

-

Validation Checkpoint 2 (Isotopic Purity): Analyze the recrystallized product via High-Resolution Mass Spectrometry (HRMS) to confirm >99% isotopic purity (absence of d0, d1, or d2 species).

Protocol B: LC-MS/MS Bioanalytical Workflow

This workflow describes the quantification of a generic 4-methyl-2-methoxybenzamide API from human plasma using the d3-derivative as the SIL-IS.

Step-by-Step Methodology:

-

Sample Aliquoting & Spiking: Transfer 50 µL of plasma into a 96-well plate. Immediately spike with 10 µL of the SIL-IS working solution (100 ng/mL). Rationale: Spiking the IS at the very beginning ensures it undergoes the exact same matrix binding and extraction losses as the target analyte, self-correcting the final quantification.

-

Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins. Vortex for 2 minutes.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Rationale: The d3-IS will co-elute exactly with the non-deuterated analyte, experiencing identical ionization conditions in the source.

-

MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) MRM mode.

-

Analyte Transition:[M+H]⁺ → Product Ion

-

SIL-IS Transition: [M+3+H]⁺ → Product Ion

-

-

Data Validation: Ensure the peak area ratio (Analyte/IS) is linear across the calibration curve (R² > 0.995) and that the IS peak area remains consistent (±15%) across all unknown samples.

Diagram 2: Standardized LC-MS/MS bioanalytical workflow utilizing a stable isotope-labeled internal standard.

Conclusion

The transition from 4-methyl-2-methoxybenzoic acid to its d3-derivative represents a critical leap from basic synthetic chemistry to advanced pharmacokinetics and bioanalysis. By strategically blocking CYP450-mediated O-demethylation and providing an analytically distinct mass shift, the d3-derivative ensures both the therapeutic viability of next-generation APIs and the rigorous accuracy of the clinical data used to evaluate them.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 597164, 2-Methoxy-4-methylbenzoic acid." PubChem. Available at:[Link]

-

The Journal of Organic Chemistry. "One-Pot Domino Friedel–Crafts Acylation/Annulation between Alkynes and 2-Methoxybenzoyl Chlorides: Synthesis of 2,3-Disubstituted Chromen-4-one Derivatives." ACS Publications, 2018. Available at:[Link]

-

Nature Communications (via PMC). "Engineering a promiscuous prenyltransferase for selective biosynthesis of an undescribed bioactive cannabinoid analog." National Institutes of Health, 2025. Available at:[Link]

- World Intellectual Property Organization. "Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators." Patent WO2011050198A1, 2011.

- World Intellectual Property Organization. "2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases." Patent WO2020198053A1, 2020.

-

Rapid Communications in Mass Spectrometry. "Direct injection liquid chromatography/electrospray ionization mass spectrometric horse urine analysis for the quantification and confirmation of threshold substances for doping control." ResearchGate, 2004. Available at:[Link]

Sources

- 1. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

- 2. WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases - Google Patents [patents.google.com]

- 3. Engineering a promiscuous prenyltransferase for selective biosynthesis of an undescribed bioactive cannabinoid analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isotopic Labeling Position in 4-Methyl-2-methoxy-(d3)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Isotopic Labeling

Isotopically labeled compounds are fundamental tools in the pharmaceutical sciences, serving as invaluable tracers in metabolic studies and as internal standards for quantitative analysis.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium (D), provides a subtle yet detectable mass shift without significantly altering the chemical properties of the molecule. This guide focuses on 4-Methyl-2-methoxy-(d3)-benzoic acid, a deuterated analog where the isotopic label is strategically positioned on the methoxy group.

The precise placement of deuterium atoms is a critical consideration in the design of labeled compounds. For 4-Methyl-2-methoxy-(d3)-benzoic acid, the trideuterated methoxy group (-OCD₃) offers metabolic stability, a crucial attribute for its primary application as an internal standard in pharmacokinetic and drug metabolism studies. This stability ensures that the labeled compound co-elutes with its non-labeled counterpart during chromatographic separation and demonstrates similar ionization behavior in mass spectrometry, while being easily distinguishable by its mass-to-charge ratio.

Synthesis and Mechanistic Rationale

The targeted introduction of a deuterated methyl group onto the oxygen atom of a phenol is most efficiently achieved through the Williamson ether synthesis.[2] This classic Sₙ2 reaction provides a reliable and high-yielding route to the desired product.[3]

Synthetic Pathway

The synthesis commences with a suitable precursor, 4-methyl-2-hydroxybenzoic acid, and a deuterated methylating agent, typically deuterated methyl iodide (CD₃I).

Caption: Synthetic route to 4-Methyl-2-methoxy-(d3)-benzoic acid.

Detailed Experimental Protocol

-

Deprotonation: 4-Methyl-2-hydroxybenzoic acid is dissolved in an aprotic solvent such as acetone. A non-nucleophilic base, like potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming a potassium phenoxide intermediate. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.

-

Nucleophilic Attack: Deuterated methyl iodide (CD₃I) is introduced into the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the CD₃I in a concerted Sₙ2 displacement of the iodide leaving group.[2] This step forges the crucial ether linkage and incorporates the trideuteromethyl group.

-

Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature for an extended period (e.g., 48 hours) and monitored by a suitable technique like thin-layer chromatography (TLC).[4] Upon completion, the reaction mixture is worked up by removing the solvent, adding water, and acidifying with an acid like HCl to protonate the carboxylic acid.

-

Purification: The crude product is then extracted into an organic solvent, dried, and purified. Purification is often achieved by recrystallization or column chromatography to yield the final product with high chemical and isotopic purity.

Causality in Experimental Design

-

Reagent Selection: The use of a primary alkyl halide (CD₃I) is optimal for the Sₙ2 reaction, minimizing the potential for competing elimination reactions that can occur with secondary or tertiary halides.[5]

-

Solvent Choice: An aprotic solvent is employed to avoid protonation of the alkoxide nucleophile, which would diminish its reactivity.

Analytical Confirmation of Isotopic Labeling

Rigorous analytical characterization is essential to verify the precise location and extent of deuterium incorporation.[6] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and self-validating analytical workflow.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the exact position of isotopic labels.[7]

-

¹H NMR (Proton NMR): In an unlabeled sample of 4-Methyl-2-methoxybenzoic acid, the protons of the methoxy group would produce a distinct singlet signal. In the ¹H NMR spectrum of the deuterated product, this signal will be absent or significantly reduced in intensity, providing strong evidence of successful deuteration at the methoxy position.[8]

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the methoxy group provides unambiguous confirmation of the label's position.[7]

Mass Spectrometry (MS)

MS is employed to confirm the mass shift resulting from deuteration and to assess the isotopic purity of the compound.[9]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methyl-2-methoxy-benzoic acid | C₉H₁₀O₃ | 166.17 |

| 4-Methyl-2-methoxy-(d3)-benzoic acid | C₉H₇D₃O₃ | 169.19 |

The mass spectrum of the deuterated compound will exhibit a molecular ion peak that is three mass units higher than its non-labeled counterpart, confirming the incorporation of three deuterium atoms.[8]

Analytical Workflow

Caption: A comprehensive analytical workflow for quality control.

Applications in Drug Development

The methoxy group is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[10] Deuterated analogs like 4-Methyl-2-methoxy-(d3)-benzoic acid are therefore highly relevant. Its primary use is as an internal standard for the quantification of the corresponding non-labeled compound in biological matrices.[1] The stable isotopic label ensures that it behaves almost identically to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

Conclusion

The synthesis of 4-Methyl-2-methoxy-(d3)-benzoic acid via the Williamson ether synthesis is a robust and well-understood process that allows for the precise and specific incorporation of a trideuteromethyl group. The strategic placement of the isotopic label on the methoxy group confers metabolic stability, making it an ideal internal standard for bioanalytical applications. A stringent analytical regimen, combining NMR spectroscopy and mass spectrometry, provides unequivocal confirmation of the label's position and the isotopic purity of the final product, ensuring its reliability for use in demanding research and drug development environments.

References

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- Cambridge Isotope Laboratories, Inc. (n.d.). Specific Isotopic Labeling of Methyl Groups has Extended the Molecular Weight Limits for NMR Studies of Protein structure and Dynamics.

- BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.

- Simson Pharma. (2025, May 29). Deuterated Compounds.

- Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards.

- ChemicalBook. (n.d.). 4-(Dimethoxymethyl)benzoic acid synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 4-Methoxybenzoic Acid in Pharmaceutical Synthesis.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid.

- The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.

- Vu, A. H., Caputi, L., & O'Connor, S. E. (2025, April 16). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.

- Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.

- MedChemExpress. (n.d.). 4-Methoxy-benzoic acid-d3 | Stable Isotope.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Wikipedia. (n.d.). Williamson ether synthesis.

- He, W., et al. (2021, August 11). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Publishing.

- Hesse, M., Meier, H., & Zeeh, B. (n.d.). 7. Isotopic Labelling Reactions. In Mass Spectra.

- Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers.

- Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.

- Sumerskii, I., et al. (n.d.). Synthesis of the internal standard 4-(methoxy-d3)-benzoic acid (2). Conditions. ResearchGate.

- Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- ResearchGate. (2023, July 7). (PDF) 4-Methyl-2-(2-methylanilino)benzoic acid.

- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Encoding and Analytical Validation of 4-Methyl-2-methoxy-(d3)-benzoic Acid

A Comprehensive Guide to Isotopic SMILES Generation, Synthesis, and Mass Spectrometric Application

Executive Summary

In quantitative bioanalysis and pharmacokinetic (PK) profiling, the mitigation of matrix effects is paramount. The gold standard for achieving this is the use of stable isotope-labeled internal standards (SIL-IS). 4-Methyl-2-methoxy-(d3)-benzoic acid serves as a critical internal standard or deuterated building block in drug development[1]. This technical whitepaper deconstructs the structural encoding of this compound using the Simplified Molecular Input Line Entry System (SMILES), details its chemical synthesis, and establishes a self-validating analytical protocol for its application in LC-MS/MS workflows.

Chemical Identity & SMILES Deconstruction

To utilize a deuterated compound in cheminformatics databases or in silico modeling, its structure must be unambiguously encoded. The OpenSMILES standard mandates that isotopic mass is explicitly defined within square brackets preceding the atomic symbol[2]. Consequently, deuterium is designated by its isotopic mass as [2H] rather than the non-standard [D][2]. The Daylight SMILES tutorial further establishes that isotopic isomerism must be explicitly declared to prevent ambiguity in database indexing[3].

Quantitative Data Summary

The following table summarizes the key physicochemical and structural identifiers comparing the unlabeled and labeled variants.

| Property | Unlabeled Compound | Deuterated (d3) Compound |

| Chemical Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |

| Molecular Weight | 166.17 g/mol | 169.19 g/mol |

| Monoisotopic Mass | 166.0630 Da | 169.0818 Da |

| Standard SMILES | COC1=C(C=CC(C)=C1)C(O)=O | N/A |

| Isotopic SMILES (Aromatic) | N/A | [2H]C([2H])([2H])Oc1cc(C)ccc1C(=O)O |

| Isotopic SMILES (Kekulé) | N/A | [2H]C([2H])([2H])OC1=C(C(=O)O)C=CC(C)=C1 |

Universal SMILES representation normalizes these structures to ensure canonical consistency across cheminformatics platforms, ensuring that the heavy isotope layer is properly mapped to the molecular graph[4].

Algorithmic Generation of the Isotopic SMILES String

Generating the SMILES string for 4-Methyl-2-methoxy-(d3)-benzoic acid requires a logical traversal of the molecular graph. We begin with the core benzene ring and systematically append the functional groups based on their relative ortho/meta/para positions.

Figure 1: Logical assembly of the isotopic SMILES string based on OpenSMILES specifications.

Step-by-Step Traversal Logic:

-

The Trideuteromethoxy Group: Start with the labeled moiety. A carbon attached to three deuteriums and one oxygen is written as [2H]C([2H])([2H])O.

-

Ring Entry (Position 2): The oxygen is attached to the aromatic ring at position 2: c1.

-

Position 3 & 4: Traverse to position 3 (cc), then to position 4, which contains the methyl group: (C).

-

Position 5 & 6: Continue around the ring: ccc1. The 1 closes the ring back to the carbon adjacent to the methoxy group.

-

The Carboxyl Group (Position 1): Finally, attach the carboxylic acid group to position 1: C(=O)O.

Synthesis & Isotopic Labeling Strategy

To achieve the >99% isotopic purity required for a mass spectrometry internal standard, a bottom-up synthetic approach is employed. Note: Handling this compound requires standard PPE as it may cause allergic skin reactions and eye irritation[1].

Figure 2: Chemical synthesis workflow for isotopic labeling using Iodomethane-d3.

Protocol & Causality of Experimental Choices:

-

Esterification (Protection): 4-Methylsalicylic acid is reacted with methanol and a catalytic amount of sulfuric acid. Causality: Protecting the carboxylic acid as a methyl ester prevents competitive alkylation in the subsequent step, ensuring the label is exclusively directed to the phenolic oxygen.

-

Alkylation (Isotopic Incorporation): The intermediate is reacted with Iodomethane-d3 (CD₃I) and Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). Causality: DMF is chosen because its polar aprotic nature poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity and driving the Sₙ2 O-alkylation to completion without degrading the isotopic label.

-

Saponification (Deprotection): The labeled ester is cleaved using Lithium Hydroxide (LiOH) in a THF/Water mixture. Causality: LiOH is selected over NaOH because it provides a milder basic environment. This ensures clean hydrolysis of the ester without risking unwanted side reactions or cleavage of the newly formed methoxy ether.

-

Acidification: The solution is acidified with 1M HCl to precipitate the final 4-Methyl-2-methoxy-(d3)-benzoic acid, which is extracted via ethyl acetate (EtOAc).

Analytical Validation Protocol (LC-MS/MS)

A rigorous, self-validating analytical workflow is mandatory to confirm the absence of the unlabeled compound (M+0). Any residual M+0 will cause quantitative bias (cross-talk) in LC-MS/MS assays.

Self-Validating MRM System

The system internally verifies isotopic purity by simultaneously monitoring the transitions for both the labeled and unlabeled species.

-

Ionization Mode: Electrospray Ionization Negative (ESI-). Carboxylic acids readily deprotonate to form[M-H]⁻ ions.

-

MRM Transitions:

-

Labeled (M+3): m/z 168.07 → 124.08 (Corresponds to the loss of CO₂, -44 Da).

-

Unlabeled (M+0): m/z 165.06 → 121.07 (Monitored for cross-talk).

-

-

Validation Metric: Inject a 100 ng/mL pure solution of the synthesized IS. The synthesis is analytically validated only if the peak area of the M+0 transition (m/z 165.06) is < 0.1% of the M+3 transition (m/z 168.07). This strict threshold guarantees that the IS will not artificially inflate the analyte signal in patient or in vivo samples.

Sources

Application Note: High-Throughput Quantification of 4-Methyl-2-methoxybenzoic Acid in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Methyl-2-methoxybenzoic acid in human plasma. The protocol leverages the principle of stable isotope dilution using 4-Methyl-2-methoxy-(d3)-benzoic acid as the internal standard (IS). This approach ensures high accuracy and precision by compensating for variations during sample preparation and analysis. The simple and rapid protein precipitation-based sample preparation protocol is well-suited for high-throughput bioanalytical workflows in clinical research and drug development settings. All procedures are designed to align with the principles outlined in regulatory guidelines for bioanalytical method validation.

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of pharmaceutical development and clinical research, the accurate quantification of small molecules in complex biological matrices like plasma is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique due to its superior sensitivity and selectivity.[1] However, the integrity of LC-MS/MS data is critically dependent on the ability to control and correct for analytical variability introduced during multi-step sample processing and instrumental analysis.[2]

The most effective strategy to mitigate such variability is the use of a stable isotope-labeled internal standard (SIL-IS) through an approach known as isotope dilution mass spectrometry (IDMS). A SIL-IS is an ideal mimic of the target analyte, sharing near-identical physicochemical properties. This ensures that any loss of analyte during sample extraction, or fluctuations in ionization efficiency (matrix effects) in the mass spectrometer, is precisely mirrored by the internal standard.[1][3] Consequently, the ratio of the analyte's signal to the IS signal remains constant, leading to highly reliable and reproducible quantification.[2]

This guide details the use of 4-Methyl-2-methoxy-(d3)-benzoic acid, a deuterated analog, as the internal standard for the quantification of its non-labeled counterpart, 4-Methyl-2-methoxybenzoic acid. The deuterium (d3) label on the methoxy group provides a +3 Da mass shift, which is sufficient to prevent isotopic crosstalk while ensuring co-elution and identical behavior during sample workup and ionization.[4]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this method relies on the IDMS principle. A precisely known quantity of the "heavy" internal standard (4-Methyl-2-methoxy-(d3)-benzoic acid) is added to the "unknown" sample containing the "light" analyte (4-Methyl-2-methoxybenzoic acid) at the very beginning of the sample preparation process. Throughout the subsequent steps—protein precipitation, centrifugation, and injection—both the analyte and the IS are treated identically. Even if a portion of the sample is lost, the ratio of the light analyte to the heavy IS remains unchanged. The mass spectrometer selectively detects and measures the intensity of both species, and this unwavering ratio is used to calculate the analyte's original concentration with exceptional accuracy.[2]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Methyl-2-methoxybenzoic Acid in Human Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Methyl-2-methoxybenzoic acid in human plasma. The protocol utilizes its deuterated analogue, 4-Methyl-2-methoxy-(d3)-benzoic acid, as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward and efficient liquid-liquid extraction (LLE) procedure. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of this analyte.

Introduction and Scientific Rationale

4-Methyl-2-methoxybenzoic acid is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its accurate quantification in biological matrices like human plasma is crucial for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of parent drug compounds.

The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Methyl-2-methoxy-(d3)-benzoic acid, is the gold standard in quantitative LC-MS/MS.[2][3] A SIL-IS is nearly identical to the analyte in its chemical and physical properties, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[2][4] This co-elution and co-ionization effectively compensates for variations in sample preparation and potential matrix effects (ion suppression or enhancement), leading to highly reliable and reproducible results.[2][5] This protocol is designed to meet the rigorous standards for bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]

Materials and Reagents

-

Analytes: 4-Methyl-2-methoxybenzoic acid (CAS: 704-45-0), 4-Methyl-2-methoxy-(d3)-benzoic acid (Internal Standard, IS).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).

-

Reagents: Methyl tert-butyl ether (MTBE, HPLC grade), Human Plasma (K2-EDTA anticoagulant), Phosphoric Acid (85%).

-

Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, positive pressure manifold or vacuum manifold, Class A volumetric flasks and pipettes.

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[8]

Experimental Protocol

Preparation of Standards and Quality Control Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Methyl-2-methoxybenzoic acid and the d3-internal standard in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the analyte working standards into blank human plasma to prepare CC samples covering the desired linear range. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The carboxylic acid functional group on the analyte has a predicted pKa of approximately 4.3.[9] To ensure it is in its neutral, non-ionized state for efficient extraction into an organic solvent, the pH of the plasma sample must be adjusted to be at least two pH units below the pKa.[10]

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS Working Solution (50 ng/mL) to all tubes except the double blank (blank plasma used to assess matrix interference).

-

Vortex briefly to mix.

-

Add 25 µL of 2% phosphoric acid in water to acidify the sample. Vortex for 10 seconds.

-

Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Cap and vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approx. 550 µL) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Visualization

Caption: Overall workflow from plasma sample preparation to final quantification.

LC-MS/MS Parameters

The method utilizes electrospray ionization in negative mode (ESI-), which is highly effective for compounds with acidic protons, such as carboxylic acids, as it facilitates the formation of the deprotonated molecule [M-H]⁻.[11][12]

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |

Mass Spectrometry (MS) Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Cone Gas | Nitrogen, 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

The molecular weight of 4-Methyl-2-methoxybenzoic acid is 166.17 g/mol .[13] The deuterated internal standard (d3) will have a molecular weight of approximately 169.19 g/mol .

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) |

| Analyte | 165.1 | Qualifier 1 | 0.050 | 30 | Optimize |

| Analyte | 165.1 | Quantifier | 0.050 | 30 | Optimize |

| IS (d3) | 168.1 | Quantifier | 0.050 | 30 | Optimize |

Note: Product ions must be determined experimentally via infusion and fragmentation of the pure standards. Common losses for benzoic acids include CO2 (44 Da) and H2O (18 Da).

Method Validation and Trustworthiness

To ensure the reliability of the data, the method must be fully validated according to regulatory guidelines.[6][7][14] This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.

Caption: Core parameters for bioanalytical method validation.

Key validation experiments include:

-

Selectivity and Matrix Effect: Analyzing blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.

-

Linearity and Range: Demonstrating a linear relationship between concentration and response over the defined range, typically with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Assessing the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision) at QC levels. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[6][7]

-

Extraction Recovery and Stability: Evaluating the efficiency of the extraction process and the stability of the analyte under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

This application note provides a comprehensive, robust, and scientifically-grounded protocol for the quantification of 4-Methyl-2-methoxybenzoic acid in human plasma using its deuterated internal standard. The method combines a simple and effective liquid-liquid extraction with the high selectivity and sensitivity of LC-MS/MS. By adhering to established principles of bioanalytical method validation, this protocol is designed to generate high-quality, reliable, and defensible data for a range of drug development and clinical research applications.

References

-

European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? MtoZ Biolabs. [Link]

-

Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science Group. [Link]

-

AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. [Link]

-

Element. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Element Materials Technology. [Link]

-